Omiganan is a synthetic antimicrobial peptide (AMP) that serves as an analogue of indolicidin, a naturally occurring peptide found in bovine neutrophils. It is primarily recognized for its broad-spectrum antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria as well as fungi. Omiganan has been extensively studied for its potential therapeutic applications, particularly in treating skin infections and conditions associated with microbial colonization .
Omiganan is classified as a synthetic peptide and belongs to the category of antimicrobial peptides, which are short sequences of amino acids exhibiting antimicrobial properties. Its structure is derived from naturally occurring peptides, specifically designed to enhance its efficacy against microbial agents while minimizing toxicity to human cells .
The synthesis of Omiganan is accomplished through solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves several key steps:
The synthesis parameters include a threefold molar excess of coupling reagents relative to the resin-bound amino acids, with rigorous rinsing protocols between steps to ensure purity and yield . The final product typically exhibits over 95% purity after purification processes.
Omiganan consists of 12 amino acids with the following sequence:
This sequence contributes to its amphipathic nature, allowing it to interact effectively with microbial membranes .
The molecular formula of Omiganan is , and its molecular weight is approximately 1290.5 g/mol. Its structure facilitates membrane disruption in target microorganisms, leading to cell lysis .
Omiganan primarily functions through interactions with microbial membranes rather than undergoing traditional chemical reactions. Its mechanism involves binding to lipid bilayers, leading to pore formation and subsequent cell death. This action is characterized by the disruption of membrane integrity, which is crucial for its antimicrobial efficacy .
The interaction of Omiganan with bacterial membranes can be quantified using assays that measure changes in membrane potential or permeability upon exposure to the peptide. These assays help determine the minimum inhibitory concentration (MIC) necessary for effective microbial growth inhibition .
Omiganan exerts its antimicrobial effects through several key processes:
Studies have demonstrated that Omiganan exhibits effective antimicrobial activity at concentrations ranging from 0.125 to 256 µg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .
The effectiveness of Omiganan against biofilms has been evaluated using minimum biofilm inhibitory concentration (MBIC) assays, demonstrating its potential in preventing biofilm-associated infections .
Omiganan has several promising applications in scientific research and clinical settings:
At low concentrations, omiganan induces transient pore formation, causing ion leakage. At higher concentrations (>32 µg/mL), it triggers complete membrane lysis, as visualized by electron microscopy and dye-leakage assays. Saturation occurs when peptide-to-lipid ratios exceed 1:20, explaining concentration-dependent killing [10]. Counterion composition (e.g., trifluoroacetate vs. acetate) further modulates activity; acetate forms enhance membrane permeabilization by 2–4 fold compared to trifluoroacetate, highlighting formulation impacts on efficacy [7].
Table 1: Omiganan Membrane Selectivity and Saturation Effects
Membrane Model | Composition | Partition Constant (M⁻¹) | Saturation Threshold (Peptide:Lipid Ratio) |
---|---|---|---|
Bacterial (Gram-positive) | POPC:POPG (3:1) | 43,500 ± 8,700 | 1:20 |
Bacterial (Gram-negative) | POPC:POPG (1:1) | 18,900 ± 1,300 | 1:25 |
Mammalian | POPC | 3,700 ± 400 | 1:50 |
Omiganan exhibits potent activity against diverse bacteria, with lower MICs against Gram-positive pathogens due to their exposed anionic teichoic acids. Against coagulase-negative staphylococci (CoNS), MIC₉₀ values are 4–8 µg/mL, while methicillin-resistant Staphylococcus aureus (MRSA) strains are inhibited at ≤32 µg/mL, irrespective of β-lactam resistance [2] [9]. Gram-negative pathogens require higher concentrations (MIC₉₀: 32–1024 µg/mL), reflecting the barrier function of their outer membrane. However, omiganan remains effective against multidrug-resistant strains, including ESBL-producing Escherichia coli (MIC₅₀: 32 µg/mL) and carbapenem-resistant Pseudomonas aeruginosa (MIC₅₀: 128 µg/mL) [2].
Time-kill assays confirm concentration-dependent bactericidal effects. Against S. epidermidis, omiganan (1× MIC) reduces viability by 2.7 log₁₀ CFU/site within 1 hour and 5.2 log₁₀ CFU/site after 24 hours in ex vivo skin models [3]. This rapid lethality stems from irreversible membrane damage, as MBC values typically equal or marginally exceed MICs (≤4-fold difference) [9].
Table 2: Omiganan Activity Against Bacterial Pathogens
Pathogen (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Resistance Phenotypes Covered |
---|---|---|---|
Coagulase-negative staphylococci (218) | 4 | 8 | Methicillin-resistance |
Staphylococcus aureus (390) | 16 | 32 | MRSA |
Enterococcus faecium (45) | 4 | 8 | Vancomycin-resistance (VRE) |
Escherichia coli (ESBL+) (34) | 32 | 128 | Extended-spectrum β-lactamase production |
Pseudomonas aeruginosa (52) | 128 | 256 | Carbapenem-resistance |
Omiganan’s antifungal activity spans Candida spp. and molds. Against 106 Candida isolates, MICs range from 16–256 µg/mL, with highest potency against C. tropicalis (MIC₉₀: 32 µg/mL) and C. krusei (MIC₉₀: 128 µg/mL), including fluconazole-resistant strains [1] [4]. Molds (e.g., Aspergillus spp.) require higher concentrations (MIC₉₀: 1,024 µg/mL), yet remain below the clinical formulation strength (1% gel = 10,000 µg/mL) [1]. In ex vivo pig skin models, 1–2% omiganan gel reduces fungal colonization by >3 log₁₀ CFU/site, confirming translational potential [3].
Beyond direct microbicidal effects, omiganan enhances host antiviral immunity. It amplifies endosomal TLR responses in human PBMCs, increasing IFN-α production by plasmacytoid dendritic cells upon TLR3, TLR7/8, and TLR9 stimulation. For instance, omiganan (25 µg/mL) elevates CpG-B-induced IFN-α from undetectable levels to >15,000 pg/mL, mirroring effects of natural cathelicidin LL-37 [8]. This immunomodulation positions omiganan as a dual-action agent against viral co-infections.
Table 3: Antifungal Spectrum of Omiganan
Fungal Pathogen (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Azole-Resistance Notes |
---|---|---|---|
Candida albicans (52) | 64 | 128 | Active against fluconazole-resistant isolates |
Candida glabrata (22) | 256 | 256 | Inherently fluconazole-insensitive species |
Candida krusei (10) | 64 | 128 | Intrinsically fluconazole-resistant |
Aspergillus spp. (10) | 512 | 1,024 | Not affected by echinocandin resistance |
Omiganan synergizes with antibiotics across classes, reducing effective doses and overcoming resistance. Against Candida biofilms, omiganan (32 µg/mL) combined with fluconazole (32 µg/mL) achieves 90% inhibition, whereas each alone requires ≥256 µg/mL. This synergy (FICI ≤0.5) arises from omiganan’s membrane permeabilization, enhancing azole uptake [4]. Similarly, in staphylococcal biofilms under flow conditions, retro-omiganan (acetate counterion) lowers vancomycin’s MBEC by 8-fold when used in combination [7].
Mechanistic studies reveal omiganan disrupts efflux pumps and biofilm matrices. In ESBL-producing Klebsiella, it potentiates cephalosporins by inhibiting β-lactamase secretion, reducing ceftazidime MICs from >64 µg/mL to ≤8 µg/mL [2]. These interactions are conserved in dynamic infection models, including PDMS flow cells simulating catheters [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: